molecular formula C12H19NO B8164718 3-Ethyl-4-isobutoxyaniline

3-Ethyl-4-isobutoxyaniline

Cat. No.: B8164718
M. Wt: 193.28 g/mol
InChI Key: KVORPJMFJICYCJ-UHFFFAOYSA-N
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Description

3-Ethyl-4-isobutoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group at the third position and an isobutoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isobutoxyaniline can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethyl-4-hydroxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents such as iron powder and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and isobutoxy groups direct incoming electrophiles to specific positions on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid under reflux.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Chemistry: 3-Ethyl-4-isobutoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can be used to investigate the binding interactions with specific enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and other functional materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-isobutoxyaniline depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

    3-Ethyl-4-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.

    3-Ethyl-4-ethoxyaniline: Similar structure but with an ethoxy group instead of an isobutoxy group.

    3-Ethyl-4-propoxyaniline: Similar structure but with a propoxy group instead of an isobutoxy group.

Comparison: 3-Ethyl-4-isobutoxyaniline is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. The bulkiness of the isobutoxy group may affect the compound’s steric interactions and binding affinity in biological systems, making it distinct from its analogs with smaller alkoxy groups.

Properties

IUPAC Name

3-ethyl-4-(2-methylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h5-7,9H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVORPJMFJICYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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